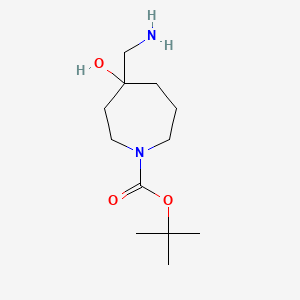

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate

Description

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate is a seven-membered azepane ring derivative with a unique substitution pattern. The compound features:

- A tert-butyl carboxylate ester at position 1, which enhances steric protection and stability.

This compound is primarily used as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its functional versatility .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-4-5-12(16,9-13)6-8-14/h16H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTYMZYBENRBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonia-Mediated Ring Transformation

- Starting Material: 1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester.

- Reagents: Concentrated aqueous ammonia (NH4OH).

- Solvent: Methanol.

- Temperature: 0 to 20 °C.

- Duration: 7 to 16 hours.

- Procedure: Ammonia is added to the starting ester dissolved in methanol at 0 °C. The mixture is allowed to warm to room temperature and stirred for 7 to 16 hours. The reaction mixture is then concentrated under reduced pressure to yield the aminomethyl-hydroxy azepane derivative as a white solid or colorless oil.

- Yield: Up to 100% (used directly for next steps).

This method is based on nucleophilic ring-opening and rearrangement promoted by ammonia, yielding the desired aminomethyl and hydroxy functionalities on the azepane ring.

Hydrogenation Reduction of Nitro or Cyano Intermediates

- Starting Materials: tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate or tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate.

- Catalysts: Palladium on carbon (10%) or palladium(II) hydroxide on carbon.

- Solvents: Methanol or ethanol.

- Additives: Acetic acid (for nitro reductions).

- Pressure: Hydrogen atmosphere, 40 psi (approx. 2.8 x 10^5 Pa).

- Temperature: 14 to 40 °C.

- Duration: 1 to 5 days depending on catalyst and substrate.

- Procedure: The nitro or cyano intermediate is suspended in solvent with catalyst and acetic acid (for nitro reduction). The mixture is hydrogenated under controlled pressure and temperature until uptake of hydrogen is complete. The catalyst is filtered off, and the product is isolated by alkalization, extraction, drying, and evaporation.

- Yield: Approximately 59% for cyano to amine reduction; variable for nitro reductions.

This hydrogenation step effectively converts nitro or cyano groups to aminomethyl groups while preserving the hydroxy and tert-butyl ester functionalities.

Carbamate Formation Using Di-tert-butyl Dicarbonate

- Starting Material: 4-piperidinecarboxamide.

- Reagents: Di-tert-butyl dicarbonate, triethylamine.

- Solvent: Distilled water.

- Procedure: 4-piperidinecarboxamide is stirred with triethylamine and water, followed by dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred for 8–10 hours, followed by pH adjustment, extraction, drying, and concentration. Crystallization from acetone yields 1-Boc-4-piperidinecarboxamide.

This method provides a protected intermediate that can be further transformed into the target compound by subsequent functional group modifications.

Purification Techniques

- Silica Gel Column Chromatography: Commonly used with eluents such as dichloromethane/methanol mixtures (e.g., 20:1 or 14:1 with NH4OH additive) to isolate pure tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate or intermediates.

- Crystallization: Low-temperature crystallization from solvents like acetone or petroleum ether is employed to purify Boc-protected intermediates.

- Extraction: Acid-base extractions and solvent partitioning (e.g., dichloromethane/water, ethyl acetate/aqueous base) are used to separate organic products from aqueous impurities.

Summary Data Table of Key Preparation Steps

| Step No. | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester | NH4OH, MeOH, 0–20 °C, 7–16 h | tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate (crude) | ~100 | Used directly without purification |

| 2 | tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | H2, Pd/C or Pd(OH)2/C, MeOH or EtOH, 20–40 °C, 3–5 days | tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | Variable | Requires filtration and extraction |

| 3 | tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | LiAlH4, THF, 0 °C to RT, 1 h | tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | 59 | Requires chromatographic purification |

| 4 | 4-piperidinecarboxamide | Di-tert-butyl dicarbonate, triethylamine, water, 8–10 h | 1-Boc-4-piperidinecarboxamide | High | Intermediate for further synthesis |

Research Findings and Considerations

- The ammonia-mediated ring transformation is efficient and yields high purity products suitable for subsequent steps without extensive purification.

- Hydrogenation using palladium catalysts is a reliable method for converting nitro and cyano groups to amines in the presence of sensitive tert-butyl esters and hydroxy groups.

- The use of triethylamine and di-tert-butyl dicarbonate for Boc protection is well-established, providing stable intermediates for further functionalization.

- Purification by silica gel chromatography with carefully chosen eluents ensures removal of impurities and by-products, critical for pharmaceutical applications.

- Reaction parameters such as temperature, solvent choice, and reaction time are optimized to balance yield and product stability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted azepane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in medicinal chemistry for developing new pharmaceuticals.

- Building Block for Novel Compounds : Its unique combination of functional groups allows for the synthesis of novel compounds that can exhibit diverse biological activities.

Biology

- Enzyme Mechanism Studies : Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate is used to study enzyme mechanisms due to its ability to interact with specific molecular targets.

- Neuroprotective Properties : The compound has been shown to inhibit β-secretase and acetylcholinesterase, making it a candidate for research into neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrate significant inhibition of amyloid beta aggregation (85% at 100 μM concentration) and protective effects on astrocytes against toxicity induced by amyloid beta.

Industry

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and as a precursor in synthesizing polymers and advanced materials.

- Pharmaceutical Development : Its properties make it suitable for developing drugs targeting neurological disorders, highlighting its potential in therapeutic applications.

The following table summarizes key findings from studies on the biological activity of tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate:

| Activity | IC50/Ki Values | Effect Observed |

|---|---|---|

| β-secretase Inhibition | IC50 = 15.4 nM | Significant reduction in amyloid beta aggregation |

| Acetylcholinesterase Inhibition | Ki = 0.17 μM | Potential for cognitive enhancement |

| Protection against amyloid toxicity | Cell viability increase from 43.78% to 62.98% | Improved astrocyte survival in presence of amyloid beta |

| Reduction in oxidative stress | Decrease in malondialdehyde (MDA) levels | Suggests antioxidant properties |

Case Studies

- Neuroprotection Research : A study demonstrated that tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate significantly inhibited amyloid beta aggregation, suggesting its potential utility in developing therapies for Alzheimer's disease.

- Enzyme Inhibition Studies : Research highlighted its dual role as a β-secretase and acetylcholinesterase inhibitor, indicating its relevance in cognitive enhancement strategies.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate and related azepane/cyclopentane derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Implications

This increases solubility in polar solvents and may influence metabolic stability. Aminomethyl vs.

Ring Structure and Reactivity :

- Diazepane vs. Azepane : The diazepane derivative (CAS 710973-92-5) contains two nitrogen atoms, altering basicity and coordination properties. This makes it suitable for metal-binding applications, unlike the single-nitrogen azepane derivatives .

- Chlorosulfonyl Group : The sulfonyl chloride substituent in CAS 1260663-21-5 confers high reactivity for nucleophilic substitution, enabling use in sulfonamide drug synthesis .

Synthetic Utility: The hydroxyl group in the target compound allows for further functionalization (e.g., phosphorylation, glycosylation), a feature absent in non-hydroxylated analogs like CAS 1369353-14-9 .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate, also known as M4, is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C12H24N2O3

- Molecular Weight : 244.33 g/mol

- CAS Number : 1308384-29-3

M4 has been shown to act as both a β-secretase and an acetylcholinesterase inhibitor. These mechanisms are crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where the aggregation of amyloid beta peptides (Aβ) plays a pivotal role in disease progression.

Inhibition Studies

In vitro studies have demonstrated that M4 inhibits Aβ aggregation significantly, with an 85% inhibition rate at a concentration of 100 μM. Additionally, it exhibits moderate protective effects on astrocytes against Aβ-induced toxicity by reducing levels of pro-inflammatory cytokines like TNF-α and oxidative stress markers .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of M4:

| Activity | IC50/Ki Values | Effect Observed |

|---|---|---|

| β-secretase Inhibition | IC50 = 15.4 nM | Significant reduction in Aβ aggregation |

| Acetylcholinesterase Inhibition | Ki = 0.17 μM | Potential for cognitive enhancement |

| Protection against Aβ toxicity | Cell viability increase from 43.78% to 62.98% | Improved astrocyte survival in presence of Aβ |

| Reduction in oxidative stress | Decrease in malondialdehyde (MDA) levels | Suggests antioxidant properties |

Case Studies and Research Findings

- In Vitro Studies : Research indicated that M4 protects astrocytes from Aβ-induced cell death by enhancing cell viability in treated cultures. The compound's ability to inhibit pro-inflammatory cytokine production was noted, although not statistically significant when compared to controls .

- In Vivo Studies : In animal models, M4 showed moderate effects on scopolamine-induced oxidative stress but did not demonstrate significant differences when compared with established treatments like galantamine. This suggests that while M4 has potential neuroprotective properties, its bioavailability in the brain may limit its efficacy .

- Comparative Efficacy : When compared to other known inhibitors such as tacrine, M4 exhibited weaker but still relevant inhibitory activities against cholinesterases, indicating its potential as a multifunctional agent in treating cognitive decline associated with Alzheimer's disease .

Q & A

What are the optimal synthetic routes for Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate, and how can reaction efficiency be systematically evaluated?

Basic:

Traditional synthesis involves Boc protection of the azepane ring, followed by aminomethylation and hydroxylation. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry of reagents like Boc anhydride and aminomethylating agents. Intermediate purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) is critical to minimize side products .

Advanced:

Computational reaction path searching (e.g., quantum chemical calculations) can predict energetically favorable pathways and identify rate-limiting steps. Tools like ICReDD’s integrated computational-experimental workflows enable rapid screening of reaction conditions (e.g., solvent polarity, temperature) to maximize yield and selectivity . AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and automate parameter optimization, reducing trial-and-error experimentation .

How can researchers characterize the structural and stereochemical properties of Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate with high confidence?

Basic:

Standard techniques include:

- NMR : ¹H/¹³C NMR to confirm Boc group integrity and hydroxyl/aminomethyl substitution patterns.

- IR : Validate hydroxyl (3200–3600 cm⁻¹) and carbamate (1680–1740 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak alignment).

Advanced:

- Hyphenated Techniques : LC-NMR or LC-MS for real-time monitoring of dynamic equilibria (e.g., rotamer interconversion observed in diazepane derivatives) .

- Molecular Dynamics (MD) Simulations : Predict conformational stability of the azepane ring and hydrogen-bonding interactions between hydroxyl and aminomethyl groups .

What experimental strategies ensure the stability of Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate under varying storage and reaction conditions?

Basic:

- Storage : Maintain at room temperature in inert atmospheres (argon/nitrogen) to prevent Boc group hydrolysis. Avoid prolonged exposure to light or humidity .

- Stability Assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products.

Advanced:

- Predictive Modeling : Machine learning algorithms trained on degradation data of analogous Boc-protected amines forecast stability under novel conditions (e.g., acidic/alkaline media) .

- Reactivity Profiling : DFT calculations identify electrophilic/nucleophilic sites prone to hydrolysis or oxidation, guiding protective group strategies .

How can contradictory data in spectroscopic or chromatographic analyses of this compound be resolved?

Basic:

- Statistical Validation : Replicate experiments to distinguish systematic errors (e.g., column variability) from inherent compound behavior.

- Control Experiments : Compare with structurally validated analogs (e.g., tert-butyl piperidinecarboxylates) to isolate anomalies .

Advanced:

- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., mobile phase composition, detector sensitivity) to identify confounding variables .

- Computational Cross-Checking : Overlay experimental NMR shifts with quantum-chemically predicted values (e.g., using Gaussian software) to validate assignments .

What methodologies elucidate the regioselectivity of Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate in nucleophilic or electrophilic reactions?

Basic:

- Competitive Reactions : React with regioselective probes (e.g., methyl acrylate for Michael addition) and analyze product ratios via GC-MS.

- Steric Maps : Molecular model kits or software (e.g., ChemDraw) visualize steric hindrance around the hydroxyl/aminomethyl groups.

Advanced:

- DFT-Based Transition State Analysis : Calculate activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) to predict dominant products .

- Machine Learning : Train models on regioselectivity datasets of azepane derivatives to predict site-specific reactivity .

How can researchers investigate the compound’s degradation pathways under oxidative or hydrolytic stress?

Basic:

- Forced Degradation : Expose to H₂O₂ (oxidative) or HCl/NaOH (hydrolytic) and isolate degradation products via prep-HPLC.

- Kinetic Studies : Plot degradation rate vs. pH/temperature to identify Arrhenius behavior .

Advanced:

- Metadynamics Simulations : Uncover free-energy landscapes for degradation intermediates (e.g., ring-opening or Boc deprotection) .

- High-Throughput Screening : Microfluidics platforms rapidly test degradation across 100+ conditions, identifying stabilizing additives .

What computational tools are recommended for predicting Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate interactions with biological targets?

Advanced:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., proteases or kinases).

- MD Simulations : GROMACS or AMBER simulate target-ligand dynamics over µs timescales, assessing binding stability .

- Pharmacophore Modeling : Define essential interaction features (e.g., hydrogen-bond donors) using MOE or Phase .

How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Advanced:

- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF using solvent sustainability guides .

- Catalytic Systems : Immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) reduce heavy metal waste .

- Process Simulation : Aspen Plus optimizes energy/raw material consumption in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.